Enhanced Lipophilicity (XLogP3-AA) vs. De-alkylated and Methyl Analogs
The target compound's computed lipophilicity (XLogP3-AA = 4.4) is significantly higher than that of the des-chloro analog 4-(3-propylphenyl)pyridine (XLogP3-AA = 4.0) and the shorter-chain analog 4-(4-chloro-3-methylphenyl)pyridine (XLogP3-AA = 3.7) [1]. This increase of +0.4 to +0.7 log units indicates a 2.5- to 5-fold higher partition coefficient, which is critical for applications requiring enhanced membrane permeability or specific hydrophobic target engagement.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 4-(4-chloro-3-methylphenyl)pyridine: 3.7; 4-(3-propylphenyl)pyridine: 4.0 |
| Quantified Difference | +0.4 to +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
In drug design, a lipophilicity increase of 0.5 log units can drastically improve blood-brain barrier penetration or cellular uptake, making this specific compound a crucial tool for probing hydrophobic binding pockets.
- [1] PubChem. (2025). XLogP3-AA values for CID 175484, CID 1214339-01-1 (4-(4-chloro-3-methylphenyl)pyridine), and CID 32352-08-2 (4-(3-propylphenyl)pyridine). National Library of Medicine. View Source
